(2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
(2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C6H9ClF3NO2 and a molecular weight of 219.59 g/mol . It is a white solid and is known for its applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the cyclocondensation reaction of a trifluoromethyl-containing building block . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound to its corresponding reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, (2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It is often used in the design of biologically active molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable in the manufacturing of specialty chemicals .
Mechanism of Action
The mechanism of action of (2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to its biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound has a similar trifluoromethyl group but differs in its overall structure.
trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester hydrochloride: This compound is a methyl ester derivative of the original compound.
Uniqueness: (2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific trifluoromethyl group and pyrrolidine ring structure. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2S,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-3(5(11)12)1-2-10-4;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYSHVXTAQDVFC-MMALYQPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C(=O)O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1C(=O)O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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